![molecular formula C15H23N3O3S B4393165 N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide](/img/structure/B4393165.png)
N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide
描述
N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 enzyme. This enzyme plays a crucial role in the signaling pathway of several cytokines that are involved in inflammatory diseases. BMS-986165 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of autoimmune diseases.
作用机制
N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide specifically targets the TYK2 enzyme, which is involved in the signaling pathway of several cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide can block the downstream signaling of these cytokines and reduce inflammation.
Biochemical and Physiological Effects:
N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide has been shown to effectively reduce inflammation in preclinical studies. In addition, it has also been shown to reduce the production of several pro-inflammatory cytokines, including IL-17, IL-22, and TNF-α. N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide has also been shown to improve skin lesions and reduce disease activity in animal models of psoriasis.
实验室实验的优点和局限性
One of the main advantages of N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide is its specificity for the TYK2 enzyme, which reduces the risk of off-target effects. However, one limitation of N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.
未来方向
There are several potential future directions for the research and development of N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide. One potential application is in the treatment of other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. In addition, further studies are needed to determine the long-term safety and efficacy of N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide in clinical trials. Finally, the development of more potent and selective TYK2 inhibitors may lead to improved therapeutic options for patients with autoimmune diseases.
科学研究应用
N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease. Preclinical studies have shown that N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide can effectively inhibit the activity of TYK2 and reduce inflammation in animal models of these diseases.
属性
IUPAC Name |
N-[4-(butylsulfamoyl)phenyl]pyrrolidine-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-2-3-10-16-22(20,21)14-8-6-13(7-9-14)17-15(19)18-11-4-5-12-18/h6-9,16H,2-5,10-12H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWQBTMFDJXGPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。